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molecular formula C13H17NO2 B8312939 4-(3-Pyridyl)cyclohexanone ethylene acetal

4-(3-Pyridyl)cyclohexanone ethylene acetal

Cat. No. B8312939
M. Wt: 219.28 g/mol
InChI Key: BNSQFZBASKMORF-UHFFFAOYSA-N
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Patent
US08637576B2

Procedure details

A mixture of 4-(3-pyridyl)cyclohex-3-en-1-one ethylene ketal prepared above (26 g, 120.0 mmol) in EtOAc (240 mL), containing 10% Pd/C (3.9 g), was hydrogenated under atmospheric pressure for 24 h. At this time, an additional 1.3 g of 10% Pd/C was added and the mixture allowed to stir an additional 2.5 d under an atmosphere of hydrogen gas. The reaction mixture was filtered through a pad of celite and concentrated in vacuo to afford crude 4-(3-pyridyl)cyclohexanone ethylene ketal, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.9 g
Type
catalyst
Reaction Step Three
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:16][C:4]2([CH2:9][CH2:8][C:7]([C:10]3[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=3)=[CH:6][CH2:5]2)[O:3][CH2:2]1>CCOC(C)=O.[Pd]>[CH2:2]1[O:3][C:4]2([CH2:5][CH2:6][CH:7]([C:10]3[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=3)[CH2:8][CH2:9]2)[O:16][CH2:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2(CC=C(CC2)C=2C=NC=CC2)O1
Step Two
Name
Quantity
240 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
3.9 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir an additional 2.5 d under an atmosphere of hydrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1COC2(CCC(CC2)C=2C=NC=CC2)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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